molecular formula C4H4N2O3 B055958 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde 2-oxide CAS No. 123953-17-3

4-Methyl-1,2,5-oxadiazole-3-carbaldehyde 2-oxide

Cat. No.: B055958
CAS No.: 123953-17-3
M. Wt: 128.09 g/mol
InChI Key: MCZSGNOJDWUMAO-UHFFFAOYSA-N
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Description

3-Formyl-4-methylfurazan 2-oxide is an organic compound with the molecular formula C4H4N2O3 It is a derivative of furazan, a five-membered aromatic ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-methylfurazan 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable nitrile oxides with aldehydes. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of 3-Formyl-4-methylfurazan 2-oxide may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-methylfurazan 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield higher oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted furazan derivatives.

Scientific Research Applications

3-Formyl-4-methylfurazan 2-oxide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Formyl-4-methylfurazan 2-oxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formyl-4-nitrofurazan
  • 4-Methyl-3-nitrofurazan
  • 3,4-Dimethylfurazan

Uniqueness

3-Formyl-4-methylfurazan 2-oxide is unique due to its specific functional groups and structural features, which confer distinct chemical properties and reactivity

Properties

CAS No.

123953-17-3

Molecular Formula

C4H4N2O3

Molecular Weight

128.09 g/mol

IUPAC Name

4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde

InChI

InChI=1S/C4H4N2O3/c1-3-4(2-7)6(8)9-5-3/h2H,1H3

InChI Key

MCZSGNOJDWUMAO-UHFFFAOYSA-N

SMILES

CC1=NO[N+](=C1C=O)[O-]

Canonical SMILES

CC1=NO[N+](=C1C=O)[O-]

Origin of Product

United States

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